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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the calculated vibrational

frequencies of chromium hexafluoride (CrF6), a molecule of significant interest due to its high

oxidation state and potential Jahn-Teller distortion. This document summarizes key theoretical

predictions and available experimental data, offering a valuable resource for researchers in

inorganic chemistry, computational modeling, and materials science.

Calculated Vibrational Frequencies
The vibrational frequencies of CrF6 have been investigated using various computational

methods. Due to the challenges in handling electron correlation and the potential for Jahn-

Teller effects in this d⁰ complex, different levels of theory provide varying degrees of accuracy.

Below is a summary of notable calculated harmonic vibrational frequencies.

For an octahedral (Oh) molecule like CrF6, the 15 vibrational modes are distributed among the

following irreducible representations: A1g (Raman active), Eg (Raman active), T1u (IR active),

T2g (Raman active), and T2u (inactive). However, the true ground state geometry and

consequent vibrational spectra can be influenced by the Jahn-Teller effect, which can lift the

degeneracy of electronic states and cause a distortion from perfect octahedral symmetry.[1][2]

Table 1: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of Octahedral CrF6
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Method/
Basis
Set

ν1 (A1g) ν2 (Eg) ν3 (T1u) ν4 (T1u) ν5 (T2g) ν6 (T2u)
Referen
ce

HF/STO-

3G
806 696 1083 338 589 305

Marsden

et al.

HF/3-

21G
774 661 993 309 535 271

Marsden

et al.

HF/6-

31G
777 675 1012 316 550 277

Marsden

et al.

MP2/6-

31G
724 609 851 288 487 244

Marsden

et al.

CCSD(T)

/cc-pVTZ

(anharmo

nic)

- - 763 (ν3) - - -

Schlöder

&

Riedel[3]

Note: The study by Marsden et al. focused on the octahedral isomer. The values from Schlöder

& Riedel are for the most intense IR active mode (ν3) and are anharmonic frequencies, which

are generally in better agreement with experimental values.

Experimental Data
Experimental studies on CrF6 are challenging due to its high reactivity and instability. However,

matrix isolation techniques have enabled the spectroscopic characterization of this molecule.

Table 2: Experimental Vibrational Frequency (cm⁻¹) of CrF6

Technique Matrix
Frequency
(cm⁻¹)

Assignment Reference

Infrared

Spectroscopy
Argon 763.2 ν3 (T1u) Holloway et al.[4]
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This experimentally observed intense infrared band at 763.2 cm⁻¹ is attributed to the triply

degenerate T1u stretching mode (ν3) of an octahedral CrF6 molecule.[4]

Methodologies
Computational Protocols
The calculated vibrational frequencies presented in this guide were obtained through ab initio

quantum chemical calculations. A general workflow for such calculations is outlined below.

Geometry Optimization

Analysis
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Caption: Computational workflow for determining vibrational frequencies.

The calculations performed by Marsden et al. employed Hartree-Fock (HF) and Møller-Plesset

second-order perturbation theory (MP2) with various basis sets (STO-3G, 3-21G, and 6-31G*).

The geometry of the CrF6 molecule was first optimized at the chosen level of theory, followed

by the calculation of the harmonic vibrational frequencies at the stationary point on the potential

energy surface.

The more recent work by Schlöder and Riedel utilized the highly accurate coupled-cluster

singles and doubles with perturbative triples [CCSD(T)] method with a correlation-consistent

polarized valence triple-zeta (cc-pVTZ) basis set to calculate the anharmonic infrared

spectrum.[3] Anharmonic frequency calculations are computationally more demanding but often

provide results that are in closer agreement with experimental findings.

Experimental Protocols
The experimental observation of the vibrational frequency of CrF6 was achieved through matrix

isolation infrared spectroscopy.
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Caption: Experimental workflow for matrix isolation IR spectroscopy.

In this technique, volatile CrF6 is mixed with a large excess of an inert gas, such as argon. This

gas mixture is then condensed onto a cold window (e.g., CsI cooled to cryogenic temperatures,

typically around 10-20 K). This process traps individual CrF6 molecules in an inert solid matrix,

preventing intermolecular interactions and allowing for the measurement of the vibrational

spectrum of the isolated molecule. An infrared spectrometer is then used to record the

absorption spectrum of the matrix-isolated species.[4]

Discussion
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The calculated vibrational frequencies for the T1u mode of CrF6 show a range of values

depending on the computational method. The Hartree-Fock methods tend to overestimate

vibrational frequencies, a well-known systematic error. The inclusion of electron correlation at

the MP2 level significantly lowers the calculated frequencies, bringing them closer to the

experimental value. The anharmonic CCSD(T) calculation by Schlöder and Riedel provides a

value for the ν3 mode (763 cm⁻¹) that is in excellent agreement with the experimental value of

763.2 cm⁻¹ from matrix isolation studies.[3][4]

The potential for a Jahn-Teller distortion in CrF6, arising from the degeneracy of its electronic

ground state, could lead to a splitting of the degenerate vibrational modes (Eg, T1u, T2g, T2u)

and a reduction in symmetry from Oh. While the experimental matrix isolation spectrum shows

a single sharp band for the ν3 mode, suggesting a largely octahedral geometry in the argon

matrix, subtle effects of the Jahn-Teller distortion might not be resolved or could be quenched

by the matrix environment. Further high-resolution spectroscopic studies and more advanced

theoretical treatments that explicitly account for vibronic coupling would be beneficial for a more

complete understanding of the vibrational dynamics of CrF6.

Conclusion
This technical guide has summarized the key calculated and experimental vibrational

frequencies of chromium hexafluoride. The data highlights the importance of using high-level

computational methods that include electron correlation to accurately predict the vibrational

properties of such complex molecules. The excellent agreement between the most recent

anharmonic calculations and the experimental matrix isolation data for the ν3 mode provides

strong evidence for the vibrational assignment. Future research should focus on exploring the

other vibrational modes experimentally and theoretically, as well as further investigating the role

of the Jahn-Teller effect on the molecular structure and spectroscopy of CrF6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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